molecular formula C11H11N B161893 2,3-Dimethylquinoline CAS No. 1721-89-7

2,3-Dimethylquinoline

Cat. No. B161893
CAS RN: 1721-89-7
M. Wt: 157.21 g/mol
InChI Key: FBOFHVFMPNNIKN-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoline is a chemical compound with the molecular formula C11H11N . It has a molar mass of 157.212 Da and a mono-isotopic mass of 157.089142 Da .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . A specific example of a reaction involving a 2,4-dimethylquinoline derivative was reported where 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylquinoline consists of a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

2,3-Dimethylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 267.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.5±3.0 kJ/mol and a flash point of 109.7±11.3 °C .

Scientific Research Applications

Synthesis of Complex Compounds 2,3-Dimethylquinoline and its derivatives have been synthesized for various applications in chemistry and biochemistry. For instance, the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde through condensation reactions has been explored. This compound serves as a precursor for creating 3-Hetarylformazans, which have significant applications in industrial and medical fields, such as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. Their ability to form hydrogen bonds and their conjugated nitrous systems make them biochemically important, especially in chemotherapy research where they are tested against viruses like HIV and as potential anticancer agents (Aydemir & Kaban, 2018).

Targeted Delivery in Cancer Therapy In cancer therapy research, isoquinoline derivatives (structurally related to 2,3-Dimethylquinoline) have been incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells. This approach has shown to improve the therapeutic potential of these compounds significantly, providing a promising pathway for cancer treatment (Yang et al., 2015).

Antioxidant and Cytotoxic Properties The antioxidant and cytotoxic properties of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, a category closely related to 2,3-Dimethylquinoline, have been explored. These compounds exhibit fluorescence and are found to have significant cytotoxic effects against tumor cells, particularly the benzo-perfluorinated derivatives, which demonstrate an enhanced cytotoxic effect against certain tumor cell lines. Moreover, these compounds possess notable antioxidant properties, making them potential candidates for pharmaceutical applications (Politanskaya et al., 2015).

Future Directions

While specific future directions for 2,3-Dimethylquinoline were not found in the retrieved sources, quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, it can be inferred that research into 2,3-Dimethylquinoline and similar compounds will continue to be a significant area of interest.

properties

IUPAC Name

2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFHVFMPNNIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169207
Record name 2,3-Dimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylquinoline

CAS RN

1721-89-7
Record name 2,3-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dimethylquinoline
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Record name 2,3-Dimethylquinoline
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Record name 2,3-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
L Cheng, R Zhang, H Wu, X Liu, T Xu - Frontiers of Chemical Science and …, 2019 - Springer
A series of novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives were designed and synthesized. Bioassay results showed that some of them exhibited good activity …
Number of citations: 22 link.springer.com
JP Wibaut, H Boer - Recueil des Travaux Chimiques des Pays …, 1955 - Wiley Online Library
When ozone acts on quinoline and on some dimethylquinolines, the main reaction consists in an attack on the benzene ring, via a 5,6‐7,8‐diozonide; this follows from the products …
Number of citations: 11 onlinelibrary.wiley.com
CW Rees, CE Smithen - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
2, 3-Dimethylindole is converted into 3-dichloromethyl-2, 3-dimethyl-3H-indole (11) and 3-chloro-2, 4-dimethylquinoline (111) by chloroform and sodium ethoxide, but the 3H-indole (11) …
Number of citations: 18 pubs.rsc.org
VA Petrow - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
@-DIKETONES react with arylamines to give unsaturated products readily convertible into quinolines (Combes, Comfit. rend., 1887, 106, 142). Substituted diketones behave in a similar …
Number of citations: 19 pubs.rsc.org
BS Biggs, JR Bailey - Journal of the American Chemical Society, 1933 - ACS Publications
Introduction.—Although the behaviorof organic bases toward sulfur dioxide has been studied quite extensively, 1 apparently this reaction has not been employed as an agency in …
Number of citations: 6 pubs.acs.org
DW Wang, XB Wang, DS Wang, SM Lu… - The Journal of …, 2009 - ACS Publications
The enantioselective hydrogenation of 2-benzylquinolines and 2-functionalized and 2,3-disubstituted quinolines was developed by using the [Ir(COD)Cl] 2 /bisphosphine/I 2 system with …
Number of citations: 208 pubs.acs.org
T HIGASHINO, K SUZUKI, E HAYASHI - … and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
The direct reaction of quinazoline 3-oxide (I) with ketones (III) without a base was carried and resulted in the transformation of I into quinoline derivatives (II), although the yields of II …
Number of citations: 11 www.jstage.jst.go.jp
BR Brown, DL Hammick, R Robinson - Journal of the Chemical …, 1950 - pubs.rsc.org
… 2 : 3-Dimethylquinoline was condensed with chloral and the adduct treated with aqueous… According to hypotheses (A) and (B), 2 : 3-dimethylquinoline-chloral could not undergo the …
Number of citations: 0 pubs.rsc.org
PE Papadakis, HJ Cohen - Journal of the American Chemical …, 1938 - ACS Publications
The isolation of 2, 3-dimethyl-8-ethylquinoline (I) from thecomplex mixture of bases obtained from the kerosene distillate of California asphalt-base petroleum is described. The structure …
Number of citations: 8 pubs.acs.org
FH CASE, JA BRENNAN - The Journal of Organic Chemistry, 1954 - ACS Publications
Attempts to prepare 4-methyl-8-nitro-2-phenylquinoline and 8-nitro-2, 4-diphenylquinoline by the action of benzalacetone and of benzalacetophenone, respectively on o-nitroaniline …
Number of citations: 21 pubs.acs.org

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